N-Acetyl-beta-D-galactosamine

Overview

Description

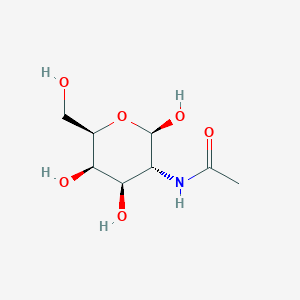

N-Acetyl-beta-D-galactosamine (GalNAc) is a significant monosaccharide involved in various biological processes, including the synthesis of glycoproteins and glycolipids. It is a derivative of galactosamine, where an acetyl group is attached to the nitrogen atom. This modification increases the molecule's stability and alters its biochemical properties, making it a crucial component in the study of carbohydrate chemistry and its role in biological systems .

Synthesis Analysis

The biosynthesis of related compounds, such as galactosyl-beta 1,3-N-acetylglucosamine, has been demonstrated using membrane preparations from pig trachea, indicating the presence of specific galactosyltransferases that facilitate the formation of these linkages . Additionally, the synthesis of N-acetyllactosamine, a compound closely related to GalNAc, has been achieved through regioselective transglycosylation, which shows the potential for enzymatic synthesis of GalNAc derivatives . Furthermore, the synthesis of N-acetyllactosamine containing a radiolabeled galactopyranosyl group has been reported, providing a method for labeling GalNAc derivatives for research purposes .

Molecular Structure Analysis

The molecular structure of GalNAc derivatives has been extensively studied. For instance, the structure of N-acetyl-D-galactosaminyl-β-(1→4)-D-galactose, a terminal non-reducing structure in human blood group Sda-active Tamm-Horsfall urinary glycoprotein, has been elucidated through various analytical techniques, including methylation analysis and enzymic degradation . These studies contribute to our understanding of the molecular structure of GalNAc and its derivatives.

Chemical Reactions Analysis

GalNAc and its derivatives participate in various chemical reactions, particularly in the formation of glycosidic bonds. The enzyme-mediated addition of GalNAc to polypeptides is a critical step in the synthesis of O-glycosidically linked oligosaccharides, as observed in the submaxillary gland . The metabolism of GalNAc in rat liver has also been studied, revealing its utilization mainly through the pathway of galactose metabolism and its incorporation into various compounds, including UDP-galactosamine and N-acetylgalactosamine 1-phosphate .

Physical and Chemical Properties Analysis

The physical and chemical properties of GalNAc are influenced by its acetylated amino group. These properties are essential for its function in biological systems, such as its role in the synthesis of glycoconjugates. The stability of GalNAc and its resistance to enzymatic hydrolysis compared to non-acetylated sugars are crucial for its biological functions. The enzymatic synthesis of N-acetyllactosamine, for example, demonstrates the specificity of enzymes for the acetylated form of galactosamine and the potential to manipulate the yield and linkage type of the synthesized disaccharides .

Scientific Research Applications

Enzymatic and Diagnostic Applications

N-Acetyl-beta-D-galactosamine plays a crucial role in enzymatic processes and diagnostics. It is a significant component of various biomolecules, including oligosaccharides, glycoproteins, and glycolipids. N-Acetyl-beta-D-hexosaminidases, which include enzymes acting on this compound, are widely distributed throughout the biosphere and are fundamental in fields such as food science, agriculture, cell biology, medical diagnostics, and chemotherapy. Recent advancements in optical sensors for these enzymes have led to the development of innovative fluorescent imaging and diagnostic methods, particularly in assessing kidney health, detecting and treating infectious diseases, and imaging cancer (Morsby & Smith, 2022).

Metabolic Phenotyping and Hepatotoxicity Studies

This compound is extensively used as a model for acute liver injury in metabolic phenotyping studies. The dynamic metabolic phenotypes associated with its administration reveal insights into the variability in response to hepatotoxicity. This has led to the discovery of biomarkers and the characterization of xenobiotic and endogenous metabolic perturbations (Coen et al., 2012).

Cancer Research and Potential Drug Target

This compound has significant implications in cancer research. The enzyme pp-GalNAc-T6, which catalyzes the addition of this compound to proteins, is upregulated in various types of cancer and is involved in the abnormal glycosylation of proteins like mucin 1, a clinical biomarker for breast cancer. The potential of pp-GalNAc-T6 as a biomarker and its role in malignant transformation and metastasis make it a promising target for chemotherapy (Banford & Timson, 2016).

Biomedical Applications

The enzyme β-d-N-acetyl-hexosaminidase, which acts on this compound, holds significant potential in biomedical applications. Its stability and functionality when immobilized on polylactic acid films make it a promising candidate for the treatment of diseases like Tay-Sachs and Sandhoff, and its applications extend to antifungal activity and the degradation of biological substrates (Calzoni et al., 2021).

Mechanism of Action

Target of Action

N-Acetyl-beta-D-galactosamine (GalNAc) primarily targets the asialoglycoprotein receptor (ASGPR) on hepatocytes . ASGPR is a liver-specific lectin that recognizes and binds to GalNAc . This receptor plays a crucial role in the hepatic clearance of glycoproteins .

Mode of Action

GalNAc acts as a ligand for ASGPR, facilitating the delivery of therapeutics to the liver . It is used as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies . When attached to these therapeutics, GalNAc aids in their delivery to hepatocytes by binding to ASGPR . This interaction leads to the uptake of the therapeutic into the cell, allowing it to exert its effects .

Biochemical Pathways

GalNAc is involved in the initiation of mucin-type O-glycosylation . As a component of UDP-GalNAc, it is the initial O-linked sugar added to many serine and threonine residues in protein glycosylations . The resulting structure, known as the Tn-antigen, can be further elongated and modified by other glycosyltransferases . This process is involved in recognition events, signaling, and modulation of protein processing .

Pharmacokinetics

The pharmacokinetics of GalNAc-conjugated therapeutics have been significantly improved through advances in chemistry, stability, and delivery . These improvements have allowed for safe and durable intervention in targets that were previously deemed undruggable . The use of GalNAc has enabled high efficacy and specificity, often with as little as two doses per year .

Result of Action

The result of GalNAc’s action is the effective delivery of therapeutics to the liver, enabling them to exert their intended effects . This has led to the approval of several GalNAc-conjugated therapeutics for clinical use . For example, the introduction of GalNAc technology has profoundly advanced the field of oligonucleotide therapeutics .

Action Environment

The action of GalNAc is influenced by the environment within the body. For instance, the presence of ASGPR on hepatocytes allows for the targeted delivery of GalNAc-conjugated therapeutics to the liver . Additionally, the biochemical environment within the cell can influence the effectiveness of these therapeutics .

Future Directions

properties

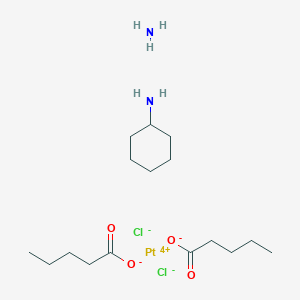

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260928 | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

14131-60-3 | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D N-Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-Acetyl-beta-D-galactosamine in oral bacterial colonization?

A1: this compound plays a crucial role in the colonization of the human oral cavity by specific bacterial species. Research has shown that Actinomyces naeslundii genospecies 1 and 2, bacteria commonly found in the mouth, utilize this compound binding for adhesion to teeth and buccal mucosa. [] Interestingly, these two genospecies exhibit different binding specificities, suggesting variations in their interaction mechanisms with this sugar. [] Actinomyces odontolyticus, another oral bacterium, primarily colonizes the tongue and relies less on this compound binding. [] This suggests that different oral niches may select for distinct bacterial adhesion mechanisms.

Q2: Aside from bacterial adhesion, what other biological processes involve this compound?

A3: this compound plays a role in Fc receptor-mediated phagocytosis by mouse peritoneal macrophages. [] Studies have shown that this process can be specifically inhibited by the addition of this compound, suggesting the involvement of lectin-like receptors with specificity for this sugar. [] Additionally, this compound is a component of various sulfated polysaccharides found in ascidians (marine invertebrate chordates). [] These unique polysaccharides, including dermatan sulfate, often exhibit distinct sulfation patterns compared to their mammalian counterparts, influencing their biological activity. []

Q3: What is the role of N-Acetyl-beta-D-glucosaminidase, and how does this compound affect its activity?

A4: N-Acetyl-beta-D-glucosaminidase is a glycosidase enzyme that plays a crucial role in fertilization in the toad Bufo arenarum. [] This enzyme is released during the acrosome reaction and aids sperm penetration of the egg's protective layers. [] Interestingly, this compound competitively inhibits N-Acetyl-beta-D-glucosaminidase activity. [] This suggests a potential regulatory mechanism for this enzyme, where the presence of this compound could modulate fertilization processes in this species.

Q4: How does the structure of dermatan sulfate in ascidians differ from that found in mammals, and what is the significance of these differences?

A5: Ascidian dermatan sulfate, while structurally similar to mammalian dermatan sulfate, shows distinct differences in sulfation patterns. [, ] While mammalian dermatan sulfate exhibits anticoagulant activity, ascidian dermatan sulfate may have little to no such activity depending on the species and the specific sulfation pattern. [, ] For example, Ascidia nigra dermatan sulfate, characterized by 2-O-sulfated alpha-L-iduronic acid and 6-O-sulfated this compound units, lacks anticoagulant activity. [] This highlights the importance of specific sulfation patterns in dictating the biological functions of these glycosaminoglycans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)